(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two nitrophenyl groups and a chloro substituent on one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2-Chloro-5-nitrobenzoyl chloride+3-nitrobenzenePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, methanol, elevated temperatures.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products
Reduction: (2-Amino-5-nitrophenyl)(3-nitrophenyl)methanone.
Substitution: (2-Methoxy-5-nitrophenyl)(3-nitrophenyl)methanone.
Oxidation: this compound derivatives with additional nitro groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential use as drugs. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, the reduction of nitro groups to amino groups can enhance the compound’s ability to interact with DNA and proteins, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
- (2-Chloro-5-nitrophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Chloro-5-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C13H7ClN2O5 |
---|---|
Molecular Weight |
306.66 g/mol |
IUPAC Name |
(2-chloro-5-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H7ClN2O5/c14-12-5-4-10(16(20)21)7-11(12)13(17)8-2-1-3-9(6-8)15(18)19/h1-7H |
InChI Key |
MKSXQVDCGOBPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.